molecular formula C8H4FN3O4 B3103046 6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione CAS No. 143151-09-1

6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione

Cat. No.: B3103046
CAS No.: 143151-09-1
M. Wt: 225.13 g/mol
InChI Key: MSVAVCLZHVHHLY-UHFFFAOYSA-N
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Description

6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione is a chemical compound with the molecular formula C₈H₄FN₃O₄ and a molecular weight of 225.13 g/mol . This compound is part of the quinoxaline family, known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione typically involves the nitration of 6-fluoro-1,4-dihydroquinoxaline-2,3-dione. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . The reaction is usually carried out in a solvent such as acetic acid or dichloromethane to facilitate the nitration process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-7-nitro-1,4-dihydroquinoxaline-2,3-dione
  • 6-bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione
  • 6-iodo-7-nitro-1,4-dihydroquinoxaline-2,3-dione

Uniqueness

6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them valuable in drug design .

Properties

IUPAC Name

6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3O4/c9-3-1-4-5(2-6(3)12(15)16)11-8(14)7(13)10-4/h1-2H,(H,10,13)(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVAVCLZHVHHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])F)NC(=O)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound was prepared using an adaptation of the method of Cheeseman (Cheeseman, G. W. H., J. Chem. Soc. 1171 (1962)). 6-Fluoro-1,4-dihydroquinoxaline-2,3-dione (200 mg, 1.10 mmol) was dissolved in 3 mL of concentrated H2SO4 and the blue green solution was cooled to 0° C. with stirring. To this was added in small portions KNO3 (110 mg, 1.10 mmol). The reaction was allowed to stir 1 h at 0° C. and then was allowed to come to room temperature and stir overnight. The brown-orange reaction mixture was then poured into 10 mL ice/H2O. The product was isolated by vacuum filtration as brown crystals which were rinsed with a small amount of cold H2O and air dried. The crystals were further dried under vacuum (0.1 torr, 25° C.) to yield 173.4 mg (70.0% yield).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
KNO3
Quantity
110 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice H2O
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
70%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione
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6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione
Reactant of Route 3
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6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione
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6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione
Reactant of Route 5
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Reactant of Route 6
6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione

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